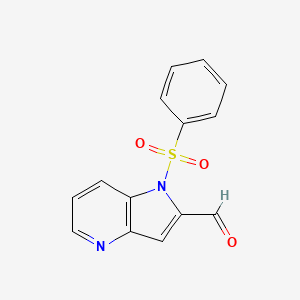

1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde” is a complex organic compound. It contains an azaindole group, which is a type of heterocyclic compound, a phenylsulfonyl group, and an aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an azaindole ring (a type of heterocycle), a phenylsulfonyl group (a type of sulfonyl group attached to a phenyl ring), and an aldehyde group .

Wissenschaftliche Forschungsanwendungen

Azaindoles in Drug Discovery

Azaindole derivatives, including structures akin to 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, are extensively researched for their potential as kinase inhibitors, contributing significantly to drug discovery and development. The azaindole moiety serves as a core structure for designing molecules with high affinity and specificity towards various kinases, a class of enzymes critical in signaling pathways associated with cancer and other diseases. Studies highlight the versatility of azaindoles in achieving potent inhibitory activity against a wide range of kinases, paving the way for the development of targeted therapies (J. Mérour, F. Buron, K. Plé, P. Bonnet, S. Routier, 2014).

Environmental Impact of Chemical Synthesis

Research on the environmental safety and biodegradability of chemicals used in various industries, including those related to the synthesis and application of complex organic compounds like 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, is crucial. Studies compile extensive data on the environmental properties, fate, and toxicity of surfactants and their feedstocks, emphasizing the importance of conducting both prospective and retrospective risk assessments for high-volume chemicals. These assessments ensure that substances widely released into the environment, directly or indirectly related to the chemical industry's outputs, do not adversely impact aquatic or sediment environments at current levels of use (C. Cowan-Ellsberry, S. Belanger, et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, also known as 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely depending on the specific targets and the biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-10-11-9-13-14(7-4-8-15-13)16(11)20(18,19)12-5-2-1-3-6-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRRIKGTACOIFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)